molecular formula C9H20N2O3 B1487325 tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 2377033-33-3

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No.: B1487325
CAS No.: 2377033-33-3
M. Wt: 204.27 g/mol
InChI Key: NCOJVEZGZYSVPS-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C9H20N2O3 . It is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method includes the use of tert-butyl chloroformate and the corresponding amino alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a protecting group for amino acids and peptides. It helps in the selective modification of biomolecules without affecting other functional groups .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-amino-2-methylpropan-1-yl)carbamate

Uniqueness: tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is unique due to its specific combination of functional groups. The presence of both an amino and a hydroxy group on the same carbon atom provides distinct reactivity and versatility in chemical synthesis. This compound’s structure allows for selective modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOJVEZGZYSVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
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tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate

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